Salicilato de isoamilo

Descripción general

Descripción

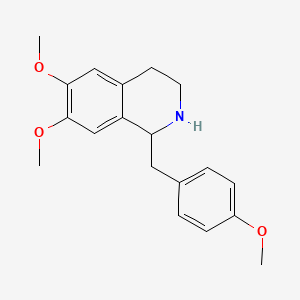

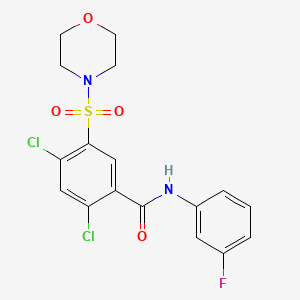

Isoamyl salicylate is a benzoate ester and a member of phenols . It is functionally related to salicylic acid . It is a fragrance that can be found naturally in grapes and tea . It is a rare cosmetic ingredient .

Synthesis Analysis

Isoamyl salicylate can be synthesized by the reaction of isoamyl alcohol with salicylic acid . One method uses concentrated sulfuric acid and solid superacid as catalysts . The molar ratio of salicylic acid to isoamyl alcohol is 1:4, the quantity of catalyst is 1.6 g, the reaction time is 5 h, the reaction temperature is 130°C, and the yield can reach 94.6% . Another method uses the technique of microwave radiation under the catalysis of p-toluenesulfonic acid .Molecular Structure Analysis

The molecular formula of Isoamyl salicylate is C12H16O3 . Its molecular weight is 208.25 g/mol .Chemical Reactions Analysis

Isoamyl salicylate is a benzoate ester and a member of phenols . It is functionally related to a salicylic acid . The synthesis of isoamyl salicylate involves the reaction of isoamyl alcohol with salicylic acid .Physical And Chemical Properties Analysis

Isoamyl salicylate has a molecular formula of C12H16O3 and a molecular weight of 208.25 g/mol .Aplicaciones Científicas De Investigación

Síntesis de Fragancias en Productos de Belleza

El salicilato de isoamilo se sintetiza a través de la esterificación del alcohol isoamílico con ácido salicílico, a menudo utilizando ácido sulfúrico como catalizador. Este compuesto es particularmente valorado en la industria de la belleza por su fragancia, que se describe como un aroma a trébol . Se incorpora comúnmente en jabones de belleza y otros productos cosméticos para realzar su aroma.

Uso en Perfumería

La fragancia distintiva del this compound lo convierte en una opción popular en la industria de los perfumes. Es uno de los varios salicilatos utilizados como ingredientes de fragancia, contribuyendo a la creación de aromas característicos. La industria de los perfumes utiliza una variedad de productos químicos de fragancia, incluidos los ésteres del ácido salicílico como el this compound, para crear experiencias olfativas únicas y atractivas .

Agente Saborizante de Alimentos

En la industria alimentaria, el this compound sirve como un intermedio y un producto químico fino debido a su agradable fragancia. Se utiliza para impartir un sutil aroma a trébol a los productos alimenticios, mejorando su perfil de sabor sin dominar el sabor de los alimentos en sí .

Aplicaciones Farmacéuticas

Las propiedades del this compound lo hacen útil en los productos farmacéuticos, donde se puede usar como intermedio en la síntesis de varios compuestos medicinales. Su papel en este campo es crucial debido a su estabilidad química y su capacidad para reaccionar con otras sustancias para formar compuestos beneficiosos .

Microscopía e Histología

En la investigación científica, el this compound tiene la capacidad de eliminar el color de las muestras de tejido vegetal o animal. Esto es particularmente útil para la microscopía e inmunohistoquímica, donde los pigmentos en exceso pueden oscurecer las estructuras o bloquear la luz en el tejido que se está examinando. Al utilizar this compound, los investigadores pueden obtener imágenes más claras de las muestras en estudio .

Atractante para el Estudio de las Abejas

El this compound también se puede utilizar como cebo para atraer y recolectar abejas para su estudio. Esta aplicación es significativa para los entomólogos y ecólogos que están interesados en el comportamiento, la ecología y la conservación de las especies de abejas. El aroma del compuesto es efectivo para atraer abejas, lo que facilita su captura para fines de investigación .

Catalizador en Síntesis Química

La investigación ha demostrado que el this compound se puede sintetizar utilizando líquidos iónicos ácidos de Brønsted como catalizadores eficientes. Estos catalizadores ofrecen ventajas sobre los métodos tradicionales, como la reducción de la corrosión del equipo y la contaminación ambiental. La síntesis de this compound utilizando estos catalizadores es un área de interés en la química verde y las prácticas industriales sostenibles .

Reducción del Impacto Ambiental

El uso de this compound en diversas industrias también refleja un movimiento hacia la reducción del impacto ambiental. Al emplear catalizadores alternativos y métodos de síntesis, la producción de this compound se puede hacer más respetuosa con el medio ambiente, lo que se alinea con los esfuerzos globales para minimizar la contaminación y promover la sostenibilidad .

Mecanismo De Acción

Mode of Action

Salicylic acid interacts with its targets, primarily the COX-1 and COX-2 enzymes, leading to a decrease in the production of prostaglandins and thromboxanes . This results in analgesic and anti-inflammatory effects .

Biochemical Pathways

Isoamyl salicylate is likely to affect the same biochemical pathways as salicylic acid. In plants, salicylic acid is involved in many processes and its central role in plant immunity is extensively studied . In Saccharomyces cerevisiae, isoamyl alcohol, a component of isoamyl salicylate, is produced via the leucine degradation pathway .

Pharmacokinetics

A metabolism factor based on in vitro to in vivo extrapolation (ivive) has been developed to estimate the aggregate internal exposure to the common metabolite, salicylic acid, after dermal exposure of its esters .

Result of Action

Salicylic acid has bacteriostatic, fungicidal, and keratolytic actions . It is also used in the treatment of acne, psoriasis, calluses, corns, keratosis pilaris, and warts .

Action Environment

Environmental factors can influence the action, efficacy, and stability of isoamyl salicylate. For instance, in plants, the induction and coordination of plant defense require dynamic regulation. The salicylic acid pathway, which isoamyl salicylate may influence, has primary effects on the plant in which it is induced, resulting in genetic, metabolomic, and physiologic changes as the plant adapts to challenges .

Safety and Hazards

When handling Isoamyl salicylate, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . Personal protective equipment and chemical impermeable gloves should be used . Ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

3-methylbutyl 2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-9(2)7-8-15-12(14)10-5-3-4-6-11(10)13/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMGCQNGBLMMXEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC(=O)C1=CC=CC=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041655 | |

| Record name | Isoamyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, colourless oily liquid with a sweet herbaceous-green, slightly floral odour | |

| Record name | Benzoic acid, 2-hydroxy-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoamyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/735/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

277.00 to 278.00 °C. @ 760.00 mm Hg | |

| Record name | Isoamyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.145 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Isoamyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Isoamyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/735/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.046-1.055 | |

| Record name | Isoamyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/735/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS RN |

87-20-7 | |

| Record name | Isoamyl salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=87-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoamyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoamyl salicylate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7952 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2-hydroxy-, 3-methylbutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isoamyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopentyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.574 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOAMYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M25E4ZMR0N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isoamyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040225 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-((3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)thio)benzoic acid](/img/structure/B1672144.png)

![5-Amino-2-Methyl-N-[(1r)-1-Naphthalen-1-Ylethyl]benzamide](/img/structure/B1672152.png)